molecular formula C22H22N4O4S B2846742 (E)-5-(4-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 672340-54-4

(E)-5-(4-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No. B2846742
CAS RN: 672340-54-4
M. Wt: 438.5
InChI Key: UEWJAGZTHJYEFY-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(4-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as EEBT and is a thiazolone derivative. EEBT has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have synthesized compounds with structures analogous or related to "(E)-5-(4-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one" to assess their antimicrobial and antifungal efficacy. These compounds have demonstrated significant activities against a variety of microorganisms, indicating their potential in developing new antimicrobial and antifungal agents. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited notable COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their utility in medical applications (Abu‐Hashem et al., 2020). Moreover, piperazine-linked benzothiazolyl-4-thiazolidinones synthesized via catalytic N-formylation showed potent antibacterial effects, outperforming control drugs in efficacy (Patel & Park, 2014).

Bacterial Efflux Pump Inhibitors

The study of bacterial efflux pump inhibitors is crucial for overcoming drug resistance in bacterial pathogens. Derivatives of 5-arylidene-3H-imidazol-4(5H)-ones, which share a similar structural motif with the compound of interest, have shown promise in reversing multidrug resistance in Gram-negative bacteria by inhibiting the efflux pump AcrA/AcrB/TolC. This indicates their potential in enhancing the efficacy of antibiotics against resistant strains (Żesławska et al., 2017).

Synthesis and Drug Design

Compounds related to "this compound" are also important in the synthesis of new drug molecules and the design of potential prokinetic agents, highlighting their versatility in medicinal chemistry. For example, new urea and thiourea derivatives of piperazine, doped with febuxostat, were synthesized and evaluated for anti-TMV (Tobacco mosaic virus) and antimicrobial activities, showcasing the adaptability of these compounds in developing diverse therapeutic agents (Reddy et al., 2013).

properties

IUPAC Name

(5E)-5-[(4-ethoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-2-30-19-9-3-16(4-10-19)15-20-21(27)23-22(31-20)25-13-11-24(12-14-25)17-5-7-18(8-6-17)26(28)29/h3-10,15H,2,11-14H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWJAGZTHJYEFY-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.